molecular formula C25H21ClF3N3O2S B2747146 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439093-92-2

2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

Cat. No.: B2747146
CAS No.: 439093-92-2
M. Wt: 519.97
InChI Key: FZVTXXLVSVFORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a heterocyclic core with distinct substituents. Key structural features include:

  • Position 2: A sulfanyl (-S-) group linked to a 4-chlorobenzyl moiety.
  • Position 3: A 3-(trifluoromethyl)benzyl substituent.
  • Positions 6 and 7: Methoxy (-OCH₃) groups.

The chlorobenzyl and methoxy groups may influence electronic and steric properties, impacting binding affinity in biological systems.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-19-20(12-22(21)34-2)31-24(35-14-15-6-8-18(26)9-7-15)32(23(19)30)13-16-4-3-5-17(10-16)25(27,28)29/h3-12,30H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVTXXLVSVFORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a novel quinazolinimine derivative that has garnered attention for its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of quinazolinimines, characterized by a quinazoline core substituted with various functional groups. The presence of the sulfanyl group and trifluoromethyl moiety contributes to its unique pharmacological properties.

Research indicates that quinazolinimine derivatives can exert their biological effects through multiple pathways:

  • Inhibition of Kinase Activity : Quinazolinimines have been shown to inhibit key kinases involved in cell proliferation and survival, particularly the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for cancer cell growth and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
Kinase InhibitionInhibits PI3K/Akt/mTOR signaling
Cell Cycle ArrestCauses G1 phase arrest in cancer cells
Synergistic EffectsEnhances effects of existing chemotherapeutics

Case Studies

  • Study on Prostate Cancer Cells (PC-3) :
    • The compound was tested on PC-3 prostate cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis. Mechanistic studies revealed that the compound activated JNK signaling, leading to the repression of Akt and mTOR activity, which are critical for cell survival .
  • Breast Cancer Model (MCF-7) :
    • In MCF-7 breast cancer cells, treatment with the compound resulted in similar apoptotic effects as observed in PC-3 cells. The study highlighted the compound's ability to synergistically enhance the efficacy of paclitaxel, a standard chemotherapeutic agent .

Research Findings

Recent findings underscore the potential clinical applications of this compound:

  • Efficacy Against Drug Resistance : The compound has shown promise in overcoming resistance mechanisms in cancer therapy, particularly through its action on the PI3K/Akt pathway .
  • Potential as a Lead Compound : Given its favorable activity profile, this quinazolinimine derivative may serve as a lead compound for further development into more potent anticancer agents.

Comparison with Similar Compounds

(1) Substituent Effects on Lipophilicity

  • The trifluoromethyl (-CF₃) group in the target compound and analogues significantly increases lipophilicity, enhancing membrane permeability and target engagement in hydrophobic pockets .

(3) Crystallographic and Conformational Insights

  • highlights that quinazolinimine analogues adopt perpendicular orientations between aromatic rings (e.g., chlorobenzyl and CF₃-benzyl), which may stabilize interactions with protein targets. The target compound’s crystal structure is unreported but likely shares this feature .

Q & A

Q. Advanced Research Focus

  • Imine Group Hydrolysis : The imine functional group is prone to hydrolysis under acidic (pH < 4) or basic (pH > 9) conditions, forming a quinazolinone derivative. Stabilization requires anhydrous solvents (e.g., DMF) and inert gas protection during synthesis .
  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at adjacent sites, increasing susceptibility to nucleophilic attack. Reactivity can be modulated by altering substituent positions (e.g., para vs. meta on the benzyl ring) .
  • Sulfanyl Group Oxidation : The sulfanyl moiety may oxidize to sulfoxide or sulfone under oxidative conditions (e.g., H₂O₂). Stability studies should include TLC monitoring in air-sensitive environments .

What experimental strategies are effective for evaluating its biological activity?

Q. Basic Research Focus

  • In Vitro Screening :
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
      Advanced Research Focus
  • Mechanistic Studies :
    • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) inhibition, comparing activity to reference inhibitors (e.g., erlotinib, celecoxib) .
    • Apoptosis Induction : Flow cytometry to assess caspase-3/7 activation and mitochondrial membrane potential changes .

How can structure-activity relationships (SAR) be systematically studied for this compound?

Q. Advanced Research Focus

Analog Synthesis : Prepare derivatives with:

  • Varied substituents on the benzyl rings (e.g., replacing 4-chloro with 4-fluoro or 4-methyl) .
  • Alternative sulfanyl groups (e.g., methylsulfanyl vs. benzylsulfanyl) .

Activity Profiling :

  • Compare IC₅₀ values across analogs in standardized assays (e.g., COX-2 inhibition) .
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity .

What analytical techniques are essential for characterizing its degradation products?

Q. Basic Research Focus

  • LC-MS/MS : Identify hydrolyzed or oxidized metabolites in simulated physiological buffers (e.g., PBS at pH 7.4) .
  • X-ray Crystallography : Resolve crystal structures of degradation products to confirm bond cleavage sites .
  • Stability-Indicating Methods : Forced degradation studies under heat, light, and humidity, monitored via UPLC with photodiode array detection .

How should researchers address contradictory data in biological activity reports?

Q. Advanced Research Focus

  • Assay Validation :
    • Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays for COX-2 inhibition) .
    • Control for batch-to-batch purity variations via elemental analysis and Karl Fischer titration .
  • Statistical Robustness : Employ ANOVA with post-hoc Tukey tests to assess significance across replicate experiments (n ≥ 3) .

What protocols ensure safe handling and disposal of this compound?

Q. Basic Research Focus

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) during synthesis.
    • Neutralize waste with 10% NaOH before disposal .
  • Ecotoxicity Assessment : Follow OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) to evaluate environmental impact .

How can computational modeling predict its pharmacokinetic properties?

Q. Advanced Research Focus

  • ADME Prediction :
    • Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
    • Simulate metabolic pathways with Meteor Nexus software .
  • Molecular Dynamics (MD) : GROMACS simulations to assess binding stability with target proteins (e.g., EGFR) over 100 ns trajectories .

What experimental designs optimize dose-response studies in vivo?

Q. Advanced Research Focus

  • Rodent Models :
    • Administer compound via oral gavage (0.1–50 mg/kg) in BALB/c mice, with plasma concentration monitoring via LC-MS/MS .
    • Histopathological analysis of liver/kidney tissues post-treatment .
  • Dose Escalation : Follow FDA guidelines for maximum tolerated dose (MTD) determination using a 3+3 design .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via western blotting .
  • CRISPR Knockout : Generate gene-edited cell lines (e.g., EGFR-KO) to confirm on-target effects in proliferation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.